molecular formula C18H10O2 B14418103 1,2-Triphenylenedione CAS No. 82120-28-3

1,2-Triphenylenedione

Cat. No.: B14418103
CAS No.: 82120-28-3
M. Wt: 258.3 g/mol
InChI Key: ISHVIMLMVFSYLH-UHFFFAOYSA-N
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Description

1,2-Triphenylenedione ( 82120-28-3) is an organic compound with the molecular formula C18H10O2 and a molecular weight of 258.3 g/mol . This compound, provided as a solid of high purity, is intended For Research Use Only (RUO). Products designated as RUO are not intended for use in diagnostic procedures and are exempt from the regulatory requirements that apply to in vitro diagnostic medical devices . This means they have not been evaluated for performance characteristics such as diagnostic accuracy, specificity, or precision by regulatory authorities . Researchers are solely responsible for determining the suitability of this material for their specific experimental applications. The triphenylene core structure to which this compound belongs is of significant interest in materials science research, particularly in the development of organic semiconductors and conductive polymers. Its planar, polycyclic aromatic structure makes it a potential candidate for studies involving charge transport, light-emitting devices, and as a building block for more complex molecular systems. Handle this product in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82120-28-3

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

IUPAC Name

triphenylene-1,2-dione

InChI

InChI=1S/C18H10O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10H

InChI Key

ISHVIMLMVFSYLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C24)C(=O)C(=O)C=C3

Origin of Product

United States

Synthetic Methodologies for 1,2 Triphenylenedione and Its Derivatives

Established Synthetic Routes to Triphenylenediones

Traditional methods for synthesizing the triphenylene (B110318) framework often rely on the construction of an o-terphenyl (B166444) precursor followed by a ring-closing reaction. The subsequent formation of the dione (B5365651) is typically achieved through oxidation.

The creation of complex molecules like 1,2-Triphenylenedione is a challenge that often necessitates a multi-step synthesis. vapourtec.com This approach involves a carefully planned sequence of reactions to build the molecular architecture and introduce specific functional groups. vapourtec.commsu.edu The journey from simple starting materials to the final product requires a strategic blueprint, often designed using retrosynthetic analysis, which deconstructs the target molecule into simpler, achievable precursor molecules. pharmafeatures.com

A common strategy for triphenylene synthesis begins with appropriately substituted benzene (B151609) or biphenyl (B1667301) precursors. For instance, a linear synthesis of o-terphenyl derivatives, which are key precursors to triphenylenes, can be achieved using a Ring-Closing Metathesis (RCM) approach. researchgate.net In this method, benzil (B1666583) derivatives are reacted with an allyl Grignard reagent to produce diphenyl-1,2-diallyl dihydroxy intermediates. These intermediates then undergo RCM to form tetrahydro terphenyls, which are subsequently aromatized to yield the o-terphenyl core. researchgate.net This multi-step process allows for the assembly of the necessary carbon skeleton before the final cyclization to the triphenylene system. msu.edu

StepDescriptionPrecursor TypeKey Transformation
1Precursor AssemblyBenzil derivativesAllyl Grignard Addition
2Ring FormationDiphenyl-1,2-diallyl dihydroxy compoundsRing-Closing Metathesis (RCM)
3AromatizationTetrahydro terphenylsDehydration/Aromatization
4Final Cyclizationo-TerphenylsOxidative Coupling

This table illustrates a general multi-step sequence for creating triphenylene precursors. researchgate.net

Oxidative cyclization is a powerful and atom-economical method for synthesizing polycyclic aromatic hydrocarbons (PAHs) like triphenylene. nih.gov The most prominent example is the Scholl reaction, which involves the intramolecular oxidative cyclodehydrogenation of aromatic systems to form new carbon-carbon bonds. nih.gov This reaction is often mediated by a Lewis acid in conjunction with an oxidant, such as iron(III) chloride (FeCl₃).

The synthesis of triphenylene from o-terphenyl via an oxidative coupling is a classic application of this methodology. researchgate.net The enforced proximity of the two outer phenyl rings in the o-terphenyl precursor facilitates the cyclization. This process can be considered a type of Phenyl-Addition/dehydroCyclization (PAC) pathway, which is an efficient route for molecular mass growth leading to complex aromatic structures at high temperatures. wiley.com The reaction proceeds through radical intermediates, where hydrogen atoms are abstracted from the ortho positions of the terminal phenyl rings, leading to cyclization and subsequent aromatization to form the stable triphenylene core. wiley.com

More advanced oxidative strategies have also been developed, such as the FeCl₃-mediated oxidative dehydrogenative spirocyclization, which can lead to diverse and extended PAH systems. nih.gov

The formation of the 1,2-dione (o-quinone) moiety on the triphenylene skeleton is a critical step. A direct approach involves the oxidation of a corresponding triphenylene precursor. However, ring-closing strategies can also be designed to generate the dione functionality concurrently with the formation of one of the rings.

A versatile ring-closing strategy for forming cyclic structures is Ring-Closing Metathesis (RCM). researchgate.netnih.gov While often used for creating large macrocycles, RCM can also be applied to the synthesis of smaller, strained rings. For instance, a strategy for synthesizing o-terphenyls, the direct precursors to triphenylenes, utilizes RCM as the key step to form the central ring. researchgate.net The synthesis starts with benzil derivatives, which are 1,2-dicarbonyl compounds. Addition of an allyl Grignard reagent to benzil, followed by RCM of the resulting di-allyl diol, creates a six-membered ring that, upon dehydration, aromatizes to the terphenyl. researchgate.net This terphenyl can then be oxidatively coupled to give triphenylene. researchgate.net The dione functionality of the starting benzil is sacrificed during this particular sequence but highlights how dione-containing precursors can be used in ring-closing strategies. The final dione on the triphenylene ring is typically installed via oxidation of the PAH itself.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metals and small organic molecules (organocatalysts) have been employed in the synthesis of complex aromatic systems and dione functionalities.

Transition metals are exceptionally versatile catalysts for forming carbon-carbon bonds and constructing cyclic systems. rsc.org One of the most elegant methods for synthesizing substituted benzene rings and their annulated analogues, like triphenylene, is the [2+2+2] cycloaddition of three alkyne molecules. uwindsor.ca

This reaction is catalyzed by various transition metal complexes, with cobalt, rhodium, and nickel being common choices. uwindsor.ca For example, Co₂(CO)₈ can catalyze the cyclotrimerization of acetylene (B1199291) derivatives to form highly substituted aromatic rings in a single, atom-economical step. uwindsor.ca By using a di-yne tethered to a third alkyne, this strategy can be made intramolecular to build the triphenylene skeleton in a convergent fashion. The regioselectivity of the cycloaddition, which dictates the substitution pattern on the resulting aromatic ring, can often be controlled by the choice of catalyst and the steric or electronic properties of the alkyne substituents. uwindsor.ca

Once the triphenylene core is formed, transition metals can also be used for its functionalization. However, the direct oxidation of triphenylene to this compound often relies on non-catalytic strong oxidants. Catalytic methods for similar transformations, such as the oxidation of alkenes to 1,2-diols or diazides, are well-established and showcase the power of transition metal catalysis. nih.gov

Catalyst TypeReactionApplication to Triphenylene Synthesis
Cobalt (e.g., Co₂(CO)₈)[2+2+2] CycloadditionAssembly of the triphenylene core from alkyne precursors. uwindsor.ca
Rhodium[2+2+2] CycloadditionConstruction of the aromatic framework. nih.gov
PalladiumCross-Coupling ReactionsElaboration of precursors prior to cyclization. nih.gov
Iron (e.g., FeCl₃)Oxidative Cyclization (Scholl)Final ring closure of o-terphenyl precursors. nih.gov

This table summarizes the roles of various transition metals in the synthesis of the triphenylene framework.

Organocatalysis, which uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, offering green and often highly enantioselective transformations. sigmaaldrich.comnih.gov While the direct organocatalytic synthesis of this compound is not widely documented, organocatalytic principles can be applied to the formation of the key 1,2-dione functionality.

The formation of a 1,2-dione on an aromatic ring is an oxidative process. Organocatalytic methods have been developed for related transformations. For example, chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers developed by Jørgensen, are excellent for various asymmetric α-functionalizations of aldehydes and ketones. sigmaaldrich.com Strategies involving N-Heterocyclic Carbenes (NHCs) have been used in the asymmetric synthesis of dihydropyridinone derivatives and other heterocycles through cycloaddition reactions. nih.gov

More relevant to dione formation is the concept of activating substrates towards oxidation. While often applied in the context of asymmetric epoxidation or amination, similar principles could be envisioned for the targeted oxidation of a C-H bond on the triphenylene ring. sigmaaldrich.com For instance, an organocatalyst could be used to form an intermediate that is more susceptible to oxidation by a mild, environmentally benign oxidant like hydrogen peroxide. sigmaaldrich.com These methods provide a conceptual framework for developing future green catalytic routes to this compound and its derivatives.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of complex molecules like this compound and its derivatives is a critical aspect of modern organic chemistry, aiming to reduce environmental impact and enhance safety. These principles guide the design of synthetic routes to be more efficient and less hazardous. acs.org While specific literature detailing green synthesis routes exclusively for this compound is nascent, the principles can be applied based on established green methodologies for related polycyclic aromatic hydrocarbons and heterocyclic compounds. wjbphs.comnih.govmdpi.com

Key green chemistry principles relevant to the synthesis of triphenylene scaffolds include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, cyclization reactions, such as the Scholl reaction often used to form the triphenylene core, can be highly atom-economical if they proceed with high yield and minimal byproducts. beilstein-journals.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, minimizing waste. acs.org The development of metal-free catalytic systems, such as those employing iodine or organocatalysts, represents a greener alternative to traditional heavy metal catalysts like FeCl₃ or Cu(OTf)₂ in cyclization reactions. nih.govbeilstein-journals.org

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol, or ionic liquids. wjbphs.commdpi.com Solvent-free reactions, conducted via grinding or under microwave irradiation, are particularly attractive green alternatives that can lead to shorter reaction times and reduced energy consumption. wjbphs.commdpi.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy requirements. acs.org Photochemical reactions, driven by visible light, offer a green pathway for certain transformations, potentially avoiding the need for high temperatures. nih.gov For example, the final cyclization step to form some 1-hydroxy-2-phenyltriphenylenes can be achieved via photocyclization, avoiding the need for an oxidant or catalyst. sioc-journal.cn

Reduction of Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. acs.org The use of highly specific and regioselective reactions, including enzymatic processes or C-H functionalization, can obviate the need for protecting group chemistry. acs.orgbeilstein-journals.orgrsc.org

While the synthesis of triphenyl imidazole (B134444) has been demonstrated using water as a green solvent, achieving a higher yield than conventional methods, similar dedicated studies for this compound are an area for future development. wjbphs.com The move towards photocatalysis and electrocatalysis in the synthesis of related heterocyclic compounds like triazoles also points towards future directions for the green synthesis of triphenylene derivatives. nih.gov

Functionalization and Derivatization Strategies for this compound

The functionalization and derivatization of the triphenylene core are crucial for tuning its electronic, optical, and self-assembly properties, enabling its use in materials science applications such as liquid crystals and organic electronics. wikipedia.orguea.ac.uk Strategies often involve the introduction of substituents onto the periphery of the aromatic core or, in some cases, modification of the core itself.

Key strategies include:

Late-stage Functionalization: A common approach involves synthesizing a core triphenylene structure, often with reactive handles like hydroxyl or bromo groups, which can then be elaborated in subsequent steps. For example, hydroxy-functionalized triphenylenes are key precursors that can be converted into a wide variety of derivatives. rsc.orgacs.org

C-H Functionalization: Direct C-H functionalization reactions are a powerful tool for installing new groups onto the aromatic core without pre-functionalization, representing a more atom- and step-economical approach. beilstein-journals.orgbeilstein-journals.org

Cross-Coupling Reactions: Modern cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are extensively used to attach aryl groups or build larger π-conjugated systems starting from halogenated triphenylene precursors. wikipedia.orgresearchgate.netrsc.org

Cyclization of Pre-functionalized Precursors: The properties of the final triphenylene can be dictated by the choice of substituted starting materials in cyclization reactions. The "biphenyl route," involving the oxidative coupling of a substituted biphenyl with a substituted benzene derivative, allows for the synthesis of unsymmetrically substituted triphenylenes. rsc.orgconicet.gov.ar

These strategies allow for the creation of a vast library of triphenylene derivatives, including those with precisely controlled substitution patterns and functionalities.

Introduction of Peripheral Substituents (e.g., Alkoxy, Aromatic Groups)

The introduction of peripheral substituents, especially flexible alkoxy chains and rigid aromatic groups, is fundamental to controlling the properties of triphenylene derivatives, particularly their liquid crystalline behavior.

Alkoxy Groups: The attachment of six long alkoxy chains (e.g., hexyloxy) to the 2,3,6,7,10,11 positions is a classic method to induce discotic liquid crystal properties. researchgate.net The length and branching of these chains significantly influence the mesophase type and temperature range. escholarship.org Synthetic strategies allow for the introduction of different alkoxy groups at specific positions. For example, a combination of photocyclodehydrofluorination (PCDHF) and nucleophilic aromatic substitution (SNAr) reactions provides a versatile route to discotic materials with carefully controlled fluorine and alkoxy tail content, allowing for the synthesis of derivatives with different alkoxy chains at the 6,7,10,11-positions versus the 2,3-positions. rsc.org The selective cleavage of ether groups on a pre-formed triphenylene core is another method to introduce varied alkoxy functionality with defined regiochemistry. rsc.org

Aromatic Groups: Aromatic groups are introduced to extend the π-conjugated system, altering the electronic and optical properties of the triphenylene core. The Suzuki-Miyaura cross-coupling reaction is a primary method for this, allowing the synthesis of triphenylene-based triptycenes and other extended systems. researchgate.net The Scholl reaction can then be used to induce further cyclization, creating larger, rigid polycyclic aromatic structures. beilstein-journals.orgbeilstein-journals.org The synthesis of triphenylene diazocines, for example, involves a multiple Stille cross-coupling to attach large aromatic fluorene (B118485) units to a central diazocine core which is then further elaborated. acs.org

Substituent Type Method of Introduction Purpose/Effect Example Compound Class
Alkoxy ChainsWilliamson Ether Synthesis, SNArInduce/stabilize liquid crystal phases2,3,6,7,10,11-Hexa(alkoxy)triphenylenes researchgate.net
Fluorinated GroupsPhotocyclodehydrofluorination (PCDHF)Modify electronic properties, enhance stability1,4-Difluoro-2,3,6,7,10,11-hexaalkoxy triphenylenes rsc.org
Aromatic GroupsSuzuki-Miyaura Coupling, Stille CouplingExtend π-conjugation, alter optical propertiesTriphenylene-based triptycenes researchgate.net
Hydroxyl GroupsOxidative annulation, Ether cleavageProvide reactive handle for further functionalizationTetrahydroxy triphenylene derivatives rsc.org

Regioselective Functionalization of the Triphenylene Core

Achieving regioselectivity—the ability to functionalize a specific position on the triphenylene core—is essential for creating complex, non-centrosymmetric molecules with tailored properties. Several synthetic strategies have been developed to overcome the challenge of controlling reactivity on the highly symmetric triphenylene scaffold.

One powerful approach is the "biphenyl route," which involves the oxidative coupling of an unsymmetrically substituted biphenyl precursor with another aromatic component. The substitution pattern of the resulting triphenylene is determined by the functionalities on the starting materials. This method has been successfully used to synthesize a 2,7-difunctional-hexa-substituted-triphenylene, where functional groups are placed at opposite ends of the disc-like molecule. conicet.gov.ar

Another strategy involves the regioselective C-H activation of precursors before the final cyclization. For instance, in the synthesis of triphenylene-fused phosphole oxides, a three-component coupling involving a 1,4-cobalt migration leads to the regioselective formation of a 7-hydroxybenzo[b]phosphole intermediate, which dictates the final substitution pattern after the concluding Scholl reaction. beilstein-journals.org

Selective deprotection or cleavage of functional groups on a fully substituted triphenylene is also a viable method. By using reagents like 9-Br-BBN, it is possible to selectively cleave two pentyloxy chains from a hexasubstituted triphenylene, with the regioselectivity being controlled by steric hindrance, leading to dihydroxy derivatives with a defined substitution pattern. rsc.org Similarly, monofunctionalized triphenylenes can be synthesized starting from precursors like 2-hydroxy-3,6,7,10,11-pentakis(pentyloxy)triphenylene, allowing for the introduction of a single, unique functional group at a specific position. acs.org

Method Description Example of Regioselectivity Reference
Biphenyl RouteOxidative coupling of a pre-functionalized biphenyl with a benzene derivative.Synthesis of 2,7-dihydroxy-3,6,10,11-tetrakis(hexyloxy)triphenylene. conicet.gov.ar
Directed C-H ActivationUse of directing groups or specific catalysts to functionalize a particular C-H bond in a precursor.Regioselective formation of a 7-hydroxybenzo[b]phosphole intermediate. beilstein-journals.org
Selective DeprotectionCleavage of specific protecting groups or ethers based on steric or electronic differences.Selective cleavage of two pentyloxy groups to yield a difunctional triphenylene. rsc.org
Elaboration of Monofunctional PrecursorsSynthesis starting from a triphenylene core already bearing a single reactive site.Synthesis from 2-hydroxy-3,6,7,10,11-pentakis(pentyloxy)triphenylene. acs.org

Preparation of Half-Disc and Discotic Mesogenic Derivatives

The planar, rigid structure of the triphenylene core makes it an ideal building block for discotic liquid crystals, which self-assemble into ordered columnar structures. wikipedia.org These materials are of great interest for applications in organic electronics due to their ability to transport charge along the columns. escholarship.org

Discotic Mesogens: The archetypal discotic triphenylene mesogen is 2,3,6,7,10,11-hexa(alkoxy)triphenylene. researchgate.net The six flexible alkyl chains surrounding the rigid core drive the formation of columnar mesophases. The synthesis typically involves the oxidative trimerization of a 1,2-dialkoxybenzene derivative. rsc.org By varying the length and nature of these side chains, the mesophase properties can be finely tuned. For example, introducing semi-fluorinated ester chains has been shown to increase the melting and clearing points, thereby stabilizing the columnar mesophase. sioc-journal.cn The synthesis of triphenylene trimers and dyads, where multiple triphenylene units are linked together, can lead to materials with broad mesophase ranges and unique photophysical properties. rsc.orgacs.org

Half-Disc Mesogens: Derivatives like 6,7,10,11-tetrakis(alkoxy)triphenylene-1,2-dione (a constitutional isomer of the title compound) are considered "half-disc" mesogens due to their molecular shape. mit.edu Despite their reduced symmetry compared to the classic hexa-substituted discs, these dione derivatives have been found to form columnar mesophases, challenging the traditional view that a full disc shape is required. mit.eduresearchgate.net The synthesis of these half-disc molecules demonstrates that significant variations in the core structure can be tolerated while still retaining the essential self-assembly properties needed for liquid crystal formation.

Derivative Type Key Structural Feature Mesophase Behavior Synthetic Approach
Hexa(alkoxy)triphenyleneSix peripheral alkoxy chainsEnantiotropic hexagonal columnar (Colh) mesophases sioc-journal.cnOxidative trimerization of dialkoxybenzenes rsc.org
Triphenylene TrimerThree triphenylene units linked by a flexible spacerOblique discotic columnar phases rsc.orgSuzuki-Miyaura cross-coupling reaction rsc.org
Triphenylene-DioneTetrakis(alkoxy)triphenylene core with a dione functional groupColumnar mesophases mit.eduresearchgate.netStepwise synthesis from functionalized precursors mit.edu
Fluorinated TriphenyleneFluorine atoms on the aromatic coreHexagonal columnar (Colhex) mesophases beilstein-journals.orgNucleophilic substitution on fluoroarenes beilstein-journals.org

Advanced Materials Applications of 1,2 Triphenylenedione Derivatives

Design Principles for Discotic Liquid Crystalline Systems Based on Triphenylenediones

The design of discotic liquid crystals based on triphenylenediones hinges on the principle of creating molecules that can self-assemble into ordered columnar structures. These structures are essential for applications that require anisotropic properties, such as in electronic devices and sensors. wat.edu.pl

A key area of research involves the use of "half-disc" mesogens, such as 6,7,10,11-tetrakis(alkoxy)triphenylene-1,4-dione. researchgate.net Despite their non-discoid shape, these molecules have been shown to form columnar mesophases. researchgate.netmit.edu This behavior is attributed to the formation of dimeric subunits within the mesophase, where the molecules align in an antiparallel fashion. researchgate.netresearchgate.net This dimerization, driven by dipolar forces, creates an approximately disc-shaped unit that can then stack into columns. researchgate.netresearchgate.net

The introduction of specific functional groups and side chains is a critical aspect of molecular design. For instance, attaching flexible alkyl or alkoxy chains to the rigid triphenylene (B110318) core is a common strategy to induce liquid crystalline behavior. wat.edu.plmdpi.com The length and branching of these chains influence the stability and range of the mesophases. mdpi.com

Researchers have successfully synthesized triphenylenedione derivatives that exhibit hexagonal columnar (Colh) mesophases. researchgate.netrsc.org This phase is characterized by the arrangement of the molecular columns into a two-dimensional hexagonal lattice. wat.edu.plresearchgate.net The stability and properties of these columnar phases can be fine-tuned by modifying the molecular structure.

One effective strategy is the introduction of electron-withdrawing groups, like esters, to the triphenylene core. nih.gov This modification can reduce electrostatic repulsion between the π-stacked aromatic cores, leading to a more ordered columnar assembly. nih.gov Furthermore, the dipole-dipole interactions among these ester groups can enhance both intracolumnar and intercolumnar structural correlation. nih.gov

Another approach involves the use of hybrid side chains, such as those combining alkyl and perfluoroalkyl segments. nih.gov By carefully balancing the ratio of these components, it is possible to control the alignment of the discotic columnar liquid crystals. nih.gov For example, triphenylene hexacarboxylic esters functionalized with semifluoroalkyl side chains have demonstrated the ability to form large-area, uniform homeotropic or homogeneous alignments. nih.gov

The table below summarizes the mesomorphic properties of some 1,2-triphenylenedione derivatives and related compounds, highlighting the influence of molecular structure on the type of mesophase formed.

Compound/SystemMolecular FeatureMesophase TypeTransition Temperatures (°C)Reference
6,7,10,11-tetrakis(alkoxy)triphenylene-1,4-dioneHalf-disc mesogenHexagonal Columnar (Colh)Mesophase stability range of 25–45 K (approx. 95 to 141 °C) researchgate.net
Triphenylene hexacarboxylic ester with hybrid alkyl/perfluoroalkyl chainsElectron-withdrawing core, hybrid side chainsHexagonal Columnar (Colh)Not specified nih.gov
1,4-difluoro-2,3,6,7,10,11-hexakis(hexyloxy)triphenylene (2F-HAT6)Lateral nuclear dipoleHexagonal Columnar (Colh)Below room temp. to 121 °C wat.edu.pl
CPI mixture of 2F-HAT6 and PTP9Complementary polytopic interactionColumnarBelow room temp. to 129 °C wat.edu.pl
3,6-bis(hexyloxy)-2,7,10,11-tetrakis(hexylthio)triphenyleneMixed hexyloxy and hexylthio substituentsHexagonal Columnar (Colh) and a more ordered helical phaseNot specified rsc.org

Investigation of Optical and Electronic Characteristics in this compound Materials

The unique electronic structure of this compound derivatives gives rise to interesting optical and electronic properties that can be tailored for specific applications.

The optical absorption spectra of this compound derivatives can be significantly modified through chemical synthesis. For example, the oxidation of 1,4-dimethoxy-6,7,10,11-tetra-alkoxytriphenylene to the corresponding 1,4-dione introduces new electronic transitions. researchgate.net While triphenylene-based discotic liquid crystals typically show absorption around 272 nm, the dione (B5365651) derivatives exhibit an extended absorption into the visible range, with an additional band observed at approximately 630 nm. researchgate.net This ability to tune the absorption spectrum is crucial for applications in optoelectronic devices. researchgate.netucc.ie

The introduction of different substituents can also shift the absorption bands. This principle is not limited to triphenylenediones but is a general strategy in materials science for tuning optical properties. ucc.iersc.org For instance, in other systems, the interaction between a metal node and an organic linker in metal-organic frameworks can be engineered to shift optical absorption from the UV to the visible region. ucc.ie

The following table presents data on the optical properties of a specific this compound derivative.

CompoundKey Absorption BandsMolar Absorption Coefficient (ε)Reference
6,7,10,11-tetra(alkoxy)triphenylene-1,4-dione (2a)272 nm, ~630 nm8.95 x 10⁴ M⁻¹cm⁻¹ (at 272 nm) researchgate.net

The aggregation of this compound derivatives in the condensed state, particularly in their liquid crystalline phases, significantly influences their photophysical behavior. The way these molecules pack together in columns determines the electronic coupling between them, which in turn affects properties like charge transport and luminescence.

While specific studies on the photophysical behavior of aggregated this compound systems are not extensively detailed in the provided context, general principles from related systems can be applied. The arrangement of molecules in an aggregate can lead to phenomena such as aggregation-induced emission (AIE) or aggregation-caused quenching. nih.gov The degree of rotational disorder between mesogens within a columnar phase can affect the emission spectra, which can be analyzed using an exciton-coupling model. researchgate.net The controlled regulation of the photophysical properties of organic luminogens is a challenging but important goal for the development of new materials. nih.gov

Self-Assembly and Supramolecular Architectures

The spontaneous organization of molecules into well-defined, non-covalently bonded structures is a cornerstone of supramolecular chemistry and is central to the formation of liquid crystalline phases from this compound derivatives. nih.govscielo.brrsc.orgtaylorfrancis.com This self-assembly is driven by a combination of interactions, including π-π stacking, van der Waals forces, and dipole-dipole interactions. rsc.org

In the case of half-disc triphenylenedione mesogens, the formation of antiparallel dimers is a key step in the self-assembly process. researchgate.netresearchgate.net These dimeric units then act as the building blocks for the larger supramolecular architecture, namely the columnar liquid crystal phase. researchgate.net The principles of molecular recognition and encoded information within the chemical structure of the building blocks guide this assembly process. taylorfrancis.com

The resulting supramolecular structures are not static; they are dynamic systems where the constituent molecules have a degree of mobility. researchgate.net This combination of order and fluidity is what defines the liquid crystalline state and is essential for the advanced material applications of these systems. nih.gov The ability to control this self-assembly process through molecular design is what makes this compound derivatives and related compounds so promising for the bottom-up fabrication of functional materials. researchgate.net

Dimer Formation Driven by Intermolecular Forces (e.g., Dipolar Interactions)

The molecular architecture of this compound, characterized by a planar, electron-rich triphenylene backbone and two adjacent electron-withdrawing ketone groups, results in a significant molecular dipole moment. This inherent polarity is a primary driver in the formation of dimeric structures in the condensed phase. Research on analogous triphenylene-dione systems, such as 6,7,10,11-tetrakis(alkoxy)triphenylene-1,4-dione, reveals that these "half-disc" shaped molecules tend to form dimeric subunits. tandfonline.comtandfonline.commit.edu This association is largely governed by strong dipole-dipole interactions, which compel the molecules to arrange in an antiparallel orientation to minimize electrostatic repulsion and maximize attraction. tandfonline.comtandfonline.commit.edu

This antiparallel arrangement effectively creates a larger, more symmetric, disc-shaped supramolecular unit. tandfonline.com Beyond the significant dipolar interactions, other non-covalent forces contribute to the stability of these dimers. These include:

π-π Stacking: The extensive aromatic surfaces of the triphenylene cores facilitate attractive π-π stacking interactions, further stabilizing the dimer. acs.org

The interplay of these intermolecular forces is crucial in dictating the initial step of self-assembly, leading to the formation of a well-defined dimeric building block. The table below summarizes the key intermolecular forces at play in the dimerization of triphenylene-dione derivatives.

Intermolecular ForceDescriptionRole in Dimerization
Dipole-Dipole Interactions Arise from the permanent dipole moment created by the ketone groups on the triphenylene core.The primary driving force, promoting an antiparallel orientation of the molecules to form a dimeric unit. tandfonline.comtandfonline.commit.edu
π-π Stacking Non-covalent attraction between the electron clouds of adjacent aromatic triphenylene rings.Stabilizes the co-facial arrangement of the triphenylene cores within the dimer. acs.org
Van der Waals Forces Weak, short-range electrostatic attractions between uncharged molecules.Provide additional cohesive energy, particularly if alkyl or alkoxy side chains are present.

Directed Assembly in Condensed Phases

The formation of stable, disc-shaped dimers is the foundational step for the hierarchical self-assembly of this compound derivatives into highly ordered structures in the condensed phase, particularly liquid crystalline phases. These dimeric units, driven by the intermolecular forces detailed previously, can then stack upon one another to form extended columnar structures. tandfonline.comtandfonline.commit.edu This process is a hallmark of discotic liquid crystals, which are known for their ability to self-organize into one-dimensional charge-transporting pathways. acs.org

The resulting columnar mesophases are typically characterized by a hexagonal packing arrangement (Colh), as has been observed in alkoxy-substituted triphenylene-1,4-diones. tandfonline.comtandfonline.com Within these columns, the triphenylene cores are stacked, providing a pathway for charge carrier mobility along the column axis, while the peripheral groups (if any) form a surrounding, more disordered matrix. The stability and temperature range of these mesophases can be tuned by modifying the peripheral substituents on the triphenylene core.

The directed assembly of these molecules is a manifestation of microphase segregation, where the incompatible polar (dione) and nonpolar (aromatic core and aliphatic chains) segments of the molecules organize to minimize unfavorable interactions. tandfonline.com This results in a supramolecular structure with long-range order, a critical feature for applications in electronic devices. The table below outlines the hierarchical assembly process.

Assembly StageDescriptionResulting Structure
Primary Assembly Formation of molecular pairs driven by strong dipolar interactions and π-π stacking.Antiparallel Dimer
Secondary Assembly Stacking of the dimeric units on top of one another.Columnar Stacks
Tertiary Assembly Organization of the columnar stacks into a long-range ordered lattice.Hexagonal Columnar Mesophase (e.g., Colh)

Emerging Applications in Organic Electronic Devices

The ability of this compound derivatives to self-assemble into ordered columnar structures makes them promising materials for organic electronic devices. The π-stacked triphenylene cores within these columns can function as one-dimensional molecular wires, facilitating the transport of charge carriers (holes or electrons). This property is the basis for their potential use in several electronic applications:

Organic Field-Effect Transistors (OFETs): The columnar mesophases of triphenylene derivatives can act as the semiconducting channel in an OFET. High charge carrier mobility along the columns is a key requirement for efficient transistor performance. The ordered stacking within the self-assembled structures can lead to mobilities significantly higher than those of amorphous organic semiconductors.

Organic Photovoltaics (OPVs): In OPV devices, columnar liquid crystals can provide well-defined pathways for charge separation and transport, which is crucial for efficient power conversion. The distinct donor (triphenylene core) and acceptor-like (dione groups) characteristics within a single molecule could be advantageous for creating bulk heterojunctions with other organic semiconductors.

The development of these applications is still in an early stage, and further research is needed to synthesize and characterize a wider range of this compound derivatives. Tailoring the peripheral substituents offers a powerful strategy to fine-tune the electronic properties, solubility, and processing characteristics of these materials for specific device architectures. The table below summarizes the potential applications and the key properties of this compound derivatives that make them suitable for these roles.

Potential ApplicationKey Property of this compound Derivatives
Organic Field-Effect Transistors (OFETs) One-dimensional charge transport in self-assembled columnar structures.
Organic Light-Emitting Diodes (OLEDs) Tunable electronic energy levels and potential for charge-transfer emission.
Organic Photovoltaics (OPVs) Ordered pathways for charge separation and transport in columnar phases.

Reactivity and Reaction Mechanisms of 1,2 Triphenylenedione

Chemical Transformations Involving the Dione (B5365651) Moiety

The reactivity of 1,2-triphenylenedione is centered on the dione functional group, which can undergo a variety of chemical transformations.

The dione moiety of this compound is highly redox-active. nih.gov The formation of such o-quinones in biological systems often occurs through the metabolic oxidation of parent PAHs, a process catalyzed by enzymes like dihydrodiol dehydrogenases and aldo-keto reductases (AKRs). iarc.fr This activation pathway transforms relatively inert hydrocarbons into reactive species. iarc.fr

Table 1: Summary of Redox Processes for this compound
ProcessReactant(s)Product(s)Key Features
Oxidation (Formation)Triphenylene-1,2-dihydrodiolThis compoundMetabolic activation pathway of the parent PAH. iarc.fr
ReductionThis compound, Reducing Agent (e.g., NADPH)Triphenylene-1,2-hydroquinone (Catechol)A key step in redox cycling. iarc.fr
Redox CyclingThis compound, Reducing Agent, O₂This compound, Oxidized Agent, Reactive Oxygen Species (ROS)Futile cycle that amplifies oxidative stress. aacrjournals.org

The carbonyl group (C=O) is inherently polarized, with the carbon atom bearing a partial positive charge and the oxygen a partial negative charge. savemyexams.com This makes the carbonyl carbons of this compound electrophilic centers, susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This reaction is termed nucleophilic addition. wikipedia.org

PAH o-quinones are potent electrophiles and are known to be reactive Michael acceptors, readily reacting with cellular nucleophiles. acs.org For instance, they can form conjugates with thiols, such as 2-mercaptoethanol. capes.gov.br The reaction proceeds via the attack of the nucleophile on one of the electrophilic carbonyl carbons, leading to the formation of a tetrahedral intermediate. libretexts.org This electrophilicity also drives the reaction of PAH o-quinones with biological macromolecules like DNA, where the nucleophilic centers on DNA bases attack the quinone, leading to the formation of covalent adducts. acs.orgaacrjournals.org

Table 2: Examples of Nucleophilic Addition Reactions
Nucleophile TypeExample NucleophilePotential Product TypeSignificance
Sulfur NucleophilesThiols (e.g., Glutathione, Cysteine)Thioether AdductDetoxification pathway, reaction with cellular components. capes.gov.br
Nitrogen NucleophilesAmines, DNA bases (e.g., Guanine)Amino Adducts, DNA AdductsFormation of potentially mutagenic DNA lesions. acs.orgaacrjournals.org
Oxygen NucleophilesWater, AlcoholsHydrates, HemiketalsGeneral reactivity of carbonyl compounds. wikipedia.org
Carbon NucleophilesCyanide, Enolates, Grignard ReagentsCyanohydrins, Aldol-type products, Tertiary AlcoholsStandard synthetic transformations for diones. wikipedia.org

Electrophilic additions to the carbonyl oxygens are less common but can occur with strong electrophiles, leading to the formation of oxonium ions.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edupatnawomenscollege.in The conjugated system of the o-quinone in this compound can potentially participate in such transformations.

The most relevant pericyclic reaction for a quinone is the [4+2] cycloaddition, or Diels-Alder reaction, where the quinone acts as the dienophile. The α,β-unsaturated ketone substructure within the dione moiety can react with a conjugated diene. Such reactions are stereospecific and proceed via a single, concerted transition state. msu.edu

Rearrangements are intramolecular reactions that alter the connectivity of atoms. wikipedia.org A classic reaction of 1,2-dicarbonyl compounds is the benzilic acid rearrangement. This reaction typically occurs under basic conditions, where a nucleophile (like hydroxide) adds to one carbonyl group, followed by a 1,2-migration of the aryl group (in this case, a bond within the triphenylene (B110318) system) to the adjacent carbonyl carbon. This forms an α-hydroxy carboxylate salt upon workup. While a plausible pathway for this compound under appropriate conditions, specific studies documenting this rearrangement for this substrate are not prominent in the literature.

Mechanistic Elucidation of Key Reaction Pathways

Understanding the detailed step-by-step pathways of these reactions requires mechanistic studies, including the characterization of transient species and the analysis of reaction energetics. nih.gov

Reaction intermediates are transient species formed during a chemical transformation that are neither reactants nor final products. wikipedia.orgallen.in Their detection and characterization are crucial for confirming a proposed reaction mechanism. nih.gov

In the reactions of this compound, several types of intermediates can be postulated or have been observed in related systems.

Tetrahedral Intermediates: Formed during the nucleophilic addition of species like hydroxide, alkoxides, or amines to a carbonyl carbon. libretexts.org

Semiquinone Radicals: These are key radical intermediates formed by the one-electron reduction of the dione during redox cycling. beilstein-journals.org

Ketol Intermediates: In the context of DNA adduct formation by some PAH o-quinones, it has been proposed that the reaction can proceed through a ketol that rearranges to a catechol before being oxidized to the final quinone adduct. aacrjournals.org

The direct isolation of these intermediates is often challenging due to their high reactivity and short lifetimes. nih.gov They are typically studied using spectroscopic techniques or trapping experiments.

Table 3: Key Reactions and Their Postulated Intermediates
Reaction TypeKey IntermediateFormation Mechanism
Nucleophilic AdditionTetrahedral AlkoxideAttack of a nucleophile on a carbonyl carbon. libretexts.org
Redox CyclingSemiquinone Radical AnionOne-electron reduction of the dione. beilstein-journals.org
Benzilic Acid RearrangementTetrahedral Adduct, Rearranged CarbanionNucleophilic attack followed by 1,2-aryl shift.

The outcome of a chemical reaction can be governed by either kinetics or thermodynamics. github.io

Kinetic Control: At lower temperatures or under irreversible conditions, the major product is the one that is formed fastest (i.e., has the lowest activation energy). This is the kinetic product. pressbooks.publibretexts.org

Thermodynamic Control: At higher temperatures, where the reaction is reversible, the system can reach equilibrium. The major product will be the most stable one (i.e., lowest in Gibbs free energy), known as the thermodynamic product. pressbooks.publibretexts.org

For this compound, nucleophilic attack could potentially occur at different sites, leading to different products. For example, in a conjugate addition scenario, 1,2-addition versus 1,4-addition could be under kinetic or thermodynamic control, with the product ratio being dependent on reaction conditions such as temperature. pressbooks.pub

The rate of nucleophilic addition is influenced by both electronic and steric factors. libretexts.org The bulky triphenylene framework may sterically hinder the approach of nucleophiles to the carbonyl groups. The rate of reaction is described by a rate equation, where the rate constant, k, depends on the activation energy and temperature. libretexts.org Experimental methods, such as monitoring the reaction progress calorimetrically or using kinetic isotope effects (e.g., the deuterium (B1214612) isotope effect), can provide valuable data to determine rate-limiting steps and transition state structures. nih.govlibretexts.org

Table 4: Factors Influencing Reaction Pathways
FactorKinetic ControlThermodynamic Control
Governing PrincipleRate of reaction (lowest activation energy)Stability of product (lowest Gibbs free energy)
Typical ConditionsLow temperature, short reaction time, irreversible conditionsHigh temperature, long reaction time, reversible conditions
Relevance to this compoundDetermines initial product distribution in addition reactions.Determines the final product ratio if an equilibrium can be established.

Coordination Chemistry Studies Involving 1,2 Triphenylenedione Derivatives

1,2-Triphenylenedione as a Ligand System

This compound and its analogues act as effective ligands, primarily through the two oxygen atoms of the dione (B5365651) functionality. This bidentate chelation to a metal center forms a stable five-membered ring. The electronic properties and steric bulk of the triphenylene (B110318) backbone can be systematically modified by introducing various substituents, thereby tuning the properties of the resulting metal complexes.

The primary chelation mode of this compound involves the two carbonyl oxygen atoms binding to a single metal center. wikipedia.org This bidentate coordination is the most common and well-studied interaction. The affinity of this compound for different metal ions is influenced by several factors, including the Lewis acidity of the metal ion and the electronic nature of the ligand. mdpi.comnih.gov Computational studies can provide insights into the binding energies and thermodynamic stability of these complexes. mdpi.com For instance, trivalent metal ions generally exhibit a higher binding affinity for oxygen-based ligands compared to divalent metal ions. mdpi.com The strength of this metal-ligand interaction is also dependent on the solvent and the presence of competing ligands in the coordination sphere. nih.gov

Factors influencing the metal binding affinity of this compound derivatives are multifaceted. The electronic properties of substituents on the triphenylene ring play a crucial role; electron-donating groups can enhance the electron density on the carbonyl oxygens, potentially increasing the binding affinity for electropositive metal ions. Conversely, electron-withdrawing groups may decrease the basicity of the carbonyl oxygens, leading to weaker coordination. The size and charge of the metal ion are also critical, with smaller, more highly charged metal ions generally forming more stable complexes due to stronger electrostatic interactions.

Table 1: Factors Influencing Metal Binding Affinity of this compound Ligands

FactorDescription
Metal Ion Properties The Lewis acidity, charge density, and preferred coordination geometry of the metal ion significantly impact the stability and structure of the resulting complex. mdpi.comfrontiersin.org
Ligand Substituents Electron-donating or withdrawing groups on the triphenylene backbone can modulate the electron density at the coordination site, affecting binding strength.
Steric Hindrance Bulky substituents near the coordination site can influence the approach of the metal ion and the geometry of the final complex.
Solvent Effects The polarity and coordinating ability of the solvent can affect the stability of the metal-ligand bond.
Chelate Effect The formation of a stable five-membered ring upon chelation contributes significantly to the overall stability of the complex. wikipedia.org

The rigid, disc-like shape of the triphenylene core makes this compound derivatives excellent candidates for the construction of metallomesogens. researchgate.nete-bookshelf.de Metallomesogens are metal-containing compounds that exhibit liquid crystalline (mesomorphic) behavior. scirp.orgresearchopenworld.com By attaching flexible long-chain alkyl or alkoxy groups to the triphenylene periphery, it is possible to induce the formation of ordered yet fluid phases, such as columnar or nematic phases, upon heating. The metal ion, coordinated to the dione moiety, plays a crucial role in directing the self-assembly of these molecules into highly ordered supramolecular structures. scirp.org

Furthermore, when this compound derivatives are used as building blocks with appropriate metal linkers, they can form coordination polymers. wikipedia.orgmdpi.com These are extended network structures where the triphenylenedione ligand bridges between metal centers. wikipedia.org The dimensionality of these polymers (1D, 2D, or 3D) can be controlled by the coordination geometry of the metal ion and the stoichiometry of the reaction. mdpi.com The porous nature of some of these coordination polymers makes them interesting for applications in gas storage and separation. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound ligands typically involves the reaction of the dione with a suitable metal salt in an appropriate solvent. rdd.edu.iqresearchgate.net The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties. nih.govnih.gov

The choice of the metal ion has a profound impact on the geometry and electronic structure of the resulting complex. frontiersin.orgmdpi.com Different metal ions have distinct preferences for coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral). libretexts.org For example, a d8 metal ion like Pd(II) might favor a square planar geometry, while a d10 ion like Zn(II) might adopt a tetrahedral arrangement. libretexts.org The electronic configuration of the metal ion also influences the electronic properties of the complex, including its color and magnetic properties. The interaction between the metal d-orbitals and the ligand orbitals can lead to the formation of new molecular orbitals, which can be probed by spectroscopic and computational methods. osti.govrsc.org

Table 2: Influence of Metal Ion on Complex Properties

Metal Ion PropertyInfluence on Complex
Coordination Number Determines the number of ligands surrounding the metal center (e.g., 4, 6). libretexts.org
Preferred Geometry Dictates the overall shape of the complex (e.g., tetrahedral, square planar, octahedral). libretexts.org
d-Electron Count Affects the electronic transitions, magnetic properties, and reactivity of the complex.
Lewis Acidity Influences the strength of the metal-ligand bond and the stability of the complex. mdpi.com

Several spectroscopic techniques are invaluable for characterizing the interaction between this compound ligands and metal ions.

Infrared (IR) Spectroscopy: The coordination of the carbonyl groups to a metal ion typically results in a shift of the C=O stretching frequency to lower wavenumbers in the IR spectrum. ijcce.ac.irsemanticscholar.org This shift is a direct indication of the weakening of the C=O bond upon coordination and serves as a diagnostic tool for complex formation. kpi.ua

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes often show new absorption bands that are not present in the free ligand or the metal salt. sysrevpharm.org These can be attributed to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, providing information about the electronic structure of the complex. ijcce.ac.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: While the triphenylene backbone can be studied by ¹H and ¹³C NMR, the coordination of a paramagnetic metal ion can lead to significant broadening or shifting of the NMR signals. For diamagnetic complexes, changes in the chemical shifts of the protons and carbons near the coordination site can provide evidence of complex formation. sysrevpharm.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), EPR spectroscopy is a powerful technique to probe the electronic environment of the metal center. rsc.org

Catalytic Activity of this compound Metal Complexes

Metal complexes are widely employed as catalysts in a variety of organic transformations. nih.govsioc-journal.cnrsc.orgrsc.org The combination of a redox-active metal center and a tunable ligand system, such as that provided by this compound derivatives, offers opportunities for developing novel catalysts. nih.govescholarship.org The catalytic activity of these complexes is often dependent on the ability of the metal center to cycle between different oxidation states, facilitating substrate activation and product formation. nih.gov While the catalytic applications of this compound metal complexes are an emerging area of research, the potential exists for their use in oxidation, reduction, and other organic reactions. The design of the ligand can influence the selectivity and efficiency of the catalyst by modifying the steric and electronic environment around the metal center. libretexts.orgresearchgate.net

Advanced Characterization Methodologies in 1,2 Triphenylenedione Research

Spectroscopic Investigations for Molecular and Electronic Structure

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable analytical technique used to determine the precise molecular weight of a compound and to deduce its structural features through the analysis of fragmentation patterns. When a molecule like 1,2-Triphenylenedione is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the compound's exact molecular weight.

The high-energy ionization process often causes the molecular ion to break apart into smaller, characteristic fragments. chemguide.co.uklibretexts.org The pattern of these fragments serves as a molecular fingerprint, offering valuable clues about the compound's structure. For this compound, a polycyclic aromatic quinone, fragmentation is expected to proceed via pathways characteristic of this chemical class. A primary fragmentation route involves the sequential loss of neutral carbon monoxide (CO) molecules, a common behavior for quinones. The stability of the aromatic triphenylene (B110318) core would likely result in a prominent molecular ion peak.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

ParameterDescriptionExpected Value/Observation for this compound
Chemical Formula The elemental composition of the molecule.C₁₈H₁₀O₂
Molecular Weight The calculated exact mass of the molecule.~258.0681 g/mol
Molecular Ion (M⁺) The peak corresponding to the intact ionized molecule.A prominent peak is expected at m/z ≈ 258.
Key Fragmentation 1 Loss of the first carbon monoxide (CO) group.A significant fragment peak is anticipated at m/z ≈ 230, corresponding to the [M-CO]⁺ ion.
Key Fragmentation 2 Loss of the second carbon monoxide (CO) group.A subsequent fragment peak is anticipated at m/z ≈ 202, corresponding to the [M-2CO]⁺ ion.
Other Fragments Fragments arising from the core aromatic structure.Peaks corresponding to the stable polycyclic aromatic hydrocarbon core may also be observed.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. umw.edu.pl For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly crucial for understanding its thermal stability and phase behavior.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.orgnih.gov This method is highly effective for identifying first-order phase transitions, such as melting (fusion) and crystallization, and second-order transitions like the glass transition.

For a compound like this compound, which has a rigid, disc-like molecular structure, DSC is essential for detecting potential liquid crystalline phases (mesophases). As the material is heated, the DSC thermogram would reveal endothermic peaks corresponding to the transition from a solid crystal to a liquid crystal phase and subsequently to an isotropic liquid. The enthalpy changes (ΔH) associated with these transitions provide quantitative data on their energetic nature.

Interactive Data Table: Expected Thermal Events for this compound via DSC

Thermal EventDescriptionInformation Obtained from DSC Curve
Glass Transition (Tg) Transition from a rigid, glassy state to a more rubbery, amorphous state.A step-like change in the baseline of the heat flow signal.
Crystallization (Tc) The process of forming a crystalline solid from a melt or amorphous state upon cooling.An exothermic peak indicating the release of heat.
Melting (Tm) Transition from a crystalline solid to a liquid or liquid crystalline phase.A sharp endothermic peak, the area of which corresponds to the enthalpy of fusion.
Liquid Crystal Phase Transitions Transitions between different mesophases (e.g., columnar) or from a mesophase to the isotropic liquid.Distinct endothermic peaks, often smaller than the main melting peak.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. libretexts.org This technique is primarily used to evaluate the thermal stability and decomposition profile of materials.

For this compound, a TGA experiment would involve heating the sample at a constant rate in an inert atmosphere (e.g., nitrogen) to prevent oxidation. The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss indicates the point at which the compound begins to decompose. Given its highly conjugated aromatic structure, this compound is expected to exhibit high thermal stability, with decomposition occurring at elevated temperatures. The analysis can also determine the amount of residual mass left after decomposition.

Interactive Data Table: Expected TGA Profile for this compound

Temperature RangeExpected Mass ChangeInterpretation
Room Temperature to ~300-400°C Negligible mass loss (<1%).High thermal stability. Any minor initial mass loss could be attributed to volatile impurities or adsorbed moisture.
Above ~400°C Significant, single-step mass loss.Onset of thermal decomposition of the organic structure.
High Temperature (>600°C) Stable residual mass.Represents the formation of a char residue after complete decomposition in an inert atmosphere.

Rheological and Electro-Optical Characterization of Liquid Crystalline Phases

Should DSC analysis confirm the existence of liquid crystalline phases for this compound, further characterization is necessary to understand their structural and dynamic properties. The disc-like shape of the molecule makes it a candidate for forming discotic liquid crystals, likely in columnar phases.

Rheological Characterization: Rheology is the study of the flow of matter. For liquid crystals, rheological measurements provide information on viscosity and viscoelasticity, which are highly dependent on the alignment and structure of the mesophase. mdpi.com For a columnar phase of this compound, the viscosity would be highly anisotropic, meaning it would flow differently depending on the direction of shear relative to the orientation of the columns. These studies are critical for potential applications in areas like organic electronics or coatings.

Electro-Optical Characterization: This involves studying the response of the liquid crystalline material to an applied electric field. The polar nature of the dione (B5365651) functional groups in this compound suggests that its liquid crystal director could be aligned by an external field. Electro-optical measurements would quantify key parameters such as switching times (the speed at which molecules reorient) and contrast ratios, which are vital for display and optical sensor applications.

Interactive Data Table: Rheo-Electro-Optical Properties for this compound Liquid Crystal Phases

PropertyCharacterization TechniqueInformation Gained
Viscosity Rotational RheometryProvides insight into the flow behavior and processing characteristics of the mesophase. Anisotropy can confirm the ordered nature of the phase.
Viscoelasticity (G', G'') Oscillatory RheometryMeasures the storage (G') and loss (G'') moduli to determine the solid-like and liquid-like character of the material, revealing the internal structure of the mesophase.
Director Reorientation Polarized Optical Microscopy with Electric FieldVisualizes the alignment of liquid crystal domains in response to an electric field.
Switching Time Electro-Optical Switching AnalysisMeasures the rise and fall times for the material to switch between optical states, indicating its suitability for fast-response devices.

Theoretical and Computational Studies on 1,2 Triphenylenedione Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, are essential tools for understanding the intrinsic properties of a molecule. numberanalytics.comresearchgate.net By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics without the need for empirical data. numberanalytics.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. researchgate.netscirp.org This method is particularly adept at determining the ground-state electronic structure of molecules, making it ideal for optimizing molecular geometries and calculating key electronic properties. mdpi.com For a molecule like 1,2-triphenylenedione, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of its most stable conformation. informaticsjournals.co.in

Furthermore, DFT is used to calculate crucial electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's electronic stability, reactivity, and optical properties. scirp.orgnih.gov A smaller gap generally suggests that the molecule can be more easily excited, which influences its color and photochemical behavior. DFT can also be used to generate maps of the molecular electrostatic potential (MEP), which identify the electron-rich and electron-poor regions of the molecule, highlighting likely sites for electrophilic or nucleophilic attack. mdpi.com

Table 1: Calculated Electronic Properties of a Triphenylene (B110318) System using DFT (Note: Data is illustrative of typical DFT outputs for polycyclic aromatic systems.)

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-2.5 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap3.7 eVIndicates electronic stability and influences optical absorption.
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule.
Ionization Potential6.4 eVEnergy required to remove an electron.
Electron Affinity2.3 eVEnergy released when an electron is added.

This interactive table showcases typical parameters obtained from DFT calculations on aromatic dione (B5365651) systems.

Ab initio—Latin for "from the beginning"—calculations are a class of quantum chemistry methods that rely on first principles without using experimental data for parametrization. numberanalytics.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve accuracy, albeit often at a higher computational cost than DFT. iupac.orgd-nb.info

In the context of this compound, ab initio calculations are invaluable for elucidating reaction mechanisms. numberanalytics.comsumitomo-chem.co.jp For example, they can be used to map the potential energy surface of a chemical reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. sumitomo-chem.co.jp The energy difference between the reactants and the transition state, known as the activation energy, is a key determinant of the reaction rate. sumitomo-chem.co.jp By comparing the activation energies of different possible reaction pathways, chemists can predict which mechanism is most likely to occur. nih.gov This could be applied to study the synthesis of this compound or its subsequent reactions, such as nucleophilic additions to the dione moiety.

Molecular Dynamics Simulations for Self-Assembly and Mesophase Behavior

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are the tool of choice for investigating the collective behavior of many molecules over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe processes like self-assembly and the formation of liquid crystal phases. mdpi.com

The self-assembly of molecules like this compound is governed by non-covalent intermolecular interactions, such as van der Waals forces, π-π stacking, and electrostatic interactions. nih.gov The planar, aromatic core of triphenylene strongly favors π-π stacking, where molecules arrange themselves face-to-face. This is a primary driving force for the formation of dimers and larger aggregates. arxiv.org

Computational models are used to accurately calculate the energy of these interactions. nih.govmdpi.com By simulating two triphenylene molecules in various orientations, researchers can identify the most energetically favorable dimer configuration. High-level quantum calculations can provide benchmark dimerization energies, which are then used to validate more computationally efficient methods for larger-scale simulations. nih.gov Understanding the geometry and stability of the dimer is the first step toward predicting how molecules will organize into more complex structures. chemrxiv.orgnih.gov

Triphenylene derivatives are famous for their ability to form discotic (disc-like) liquid crystals, where the molecules stack on top of one another to create long, ordered columns. researchgate.netresearchgate.net These columns then arrange themselves into a two-dimensional lattice, typically hexagonal, forming a columnar mesophase. researchgate.netresearchgate.net This unique structure gives rise to interesting properties, such as one-dimensional charge transport along the columns, making these materials promising for organic electronics.

MD simulations are essential for studying the formation and dynamics of these columnar phases. frontiersin.org Starting from a random arrangement of molecules, a simulation can show how they spontaneously self-assemble into ordered columns. These simulations provide detailed information about the packing structure, such as the average distance between molecules within a column (intra-columnar spacing) and the distance between adjacent columns (inter-columnar spacing or lattice parameter). researchgate.net They also allow for the study of molecular motion, revealing how molecules move and reorient within the ordered phase.

Table 2: Typical Parameters from MD Simulation of a Columnar Mesophase (Note: Data is representative for triphenylene-based discotic liquid crystals.)

ParameterDescriptionTypical Value
Lattice Parameter (a)The distance between the centers of adjacent columns in a hexagonal lattice.20 - 25 Å
Intra-columnar Spacing (h)The average face-to-face distance between stacked molecules in a column.~3.5 Å
Molecules per Slice (Z)The number of molecules required to fill a cross-sectional slice of a column.2 - 3
Order Parameter (S)A measure of the orientational order of the molecules with respect to the column axis.0.8 - 0.9

This interactive table illustrates key structural parameters derived from the simulation of columnar liquid crystals.

Computational Catalysis and Reaction Pathway Prediction

Computational methods are increasingly used to design catalysts and predict the outcomes of chemical reactions. d-nb.infofrontiersin.org By modeling the interaction between a reactant and a potential catalyst, it is possible to understand how the catalyst lowers the activation energy of a reaction. mdpi.com

For a molecule like this compound, computational catalysis could be used to explore reactions that modify its structure. For example, one might investigate the catalytic hydrogenation of one of the carbonyl groups. Different catalysts and reaction conditions could be simulated to predict which would be the most efficient and selective.

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation 1,2-Triphenylenedione-Based Functional Materials

The future of functional materials lies in the ability to design and synthesize them with predetermined properties. For this compound, this involves a synergistic approach combining computational modeling and synthetic chemistry to create materials with tailored electronic, optical, and mechanical characteristics.

Detailed Research Findings:

Computational design and molecular modeling are anticipated to play a pivotal role in the development of novel this compound derivatives. nih.gov By employing theoretical calculations, researchers can predict how modifications to the triphenylene (B110318) skeleton will influence the molecule's properties. For instance, the introduction of various substituent groups could modulate the compound's electron affinity, and redox potential, making it suitable for applications in organic electronics. The rational design of such materials is often guided by imaging and characterization at the single-particle or single-molecule level to understand structure-activity relationships from the bottom up. rsc.org

The synthesis of oligomers and polymers incorporating the this compound unit is a promising avenue for creating processable materials with desirable functionalities. rsc.orgrsc.org These polymeric materials could exhibit unique electrochromic or conductive properties, depending on the nature of the polymer backbone and the extent of π-conjugation. Research in this area would focus on controlling the polymerization process to achieve well-defined macromolecules with narrow dispersity, which is crucial for consistent material performance.

Integration of this compound Systems into Hybrid Materials and Nanostructures

The incorporation of this compound into larger, multi-component systems offers a pathway to creating hybrid materials and nanostructures with synergistic or entirely new properties.

Detailed Research Findings:

A significant area of future research will likely involve the use of this compound as a building block in the construction of metal-organic frameworks (MOFs). The dione (B5365651) functionality provides potential coordination sites for metal ions, which could lead to the formation of novel porous materials. These MOFs could be designed for applications in gas storage, separation, or heterogeneous catalysis, leveraging both the porosity of the framework and the electronic properties of the triphenylene unit.

The creation of hybrid materials by integrating this compound with inorganic components like silica is another promising direction. nih.govsemanticscholar.orgfrontiersin.orgresearchgate.netmdpi.com Such silica-based hybrids could offer enhanced thermal stability and mechanical robustness, combined with the functional properties of the organic molecule. These materials could find use in sensing applications or as advanced composites. nih.govsemanticscholar.org

Furthermore, the synthesis of nanostructures, such as nanoparticles and nanotubes, based on this compound is an emerging field. researchgate.netmdpi.commdpi.com These nanomaterials could exhibit size-dependent optical and electronic properties, opening up possibilities for their use in nanoelectronics and biomedical imaging.

Exploration of Novel Reaction Pathways and Catalytic Applications

The reactivity of the dione functional group in this compound presents opportunities for exploring new chemical transformations and developing novel catalytic systems.

Detailed Research Findings:

Future research is expected to delve into novel cycloaddition reactions involving this compound, where the dione moiety can act as a dienophile or participate in other pericyclic reactions. rsc.orgnih.govmdpi.com These investigations could lead to the synthesis of complex polycyclic architectures with interesting biological or material properties.

There is also significant potential for developing organocatalysts based on this compound derivatives. nih.govbenthamscience.commdpi.com The rigid triphenylene scaffold could be functionalized with chiral auxiliaries to create catalysts for asymmetric synthesis. The well-defined geometry of the molecule could impart high levels of stereocontrol in catalytic transformations.

Moreover, this compound can serve as a ligand for transition metal complexes, leading to new catalysts with unique reactivity. mdpi.comresearchgate.netnih.govnih.gov The electronic properties of the triphenylene core can influence the catalytic activity of the metal center, potentially enabling novel transformations or improving the efficiency of existing catalytic processes.

Development of Sustainable and Scalable Synthetic Methodologies

For the potential applications of this compound to be realized, it is crucial to develop synthetic methods that are both environmentally friendly and amenable to large-scale production.

Detailed Research Findings:

A key focus of future research will be the development of "green" synthetic routes to this compound and its derivatives. rsc.orgmdpi.comresearchgate.netresearchgate.net This includes the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthesis. Multicomponent reactions under solvent-free conditions represent a promising approach in this regard. mdpi.comresearchgate.net

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